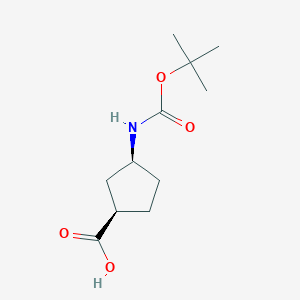

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

Description

Properties

IUPAC Name |

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJQBGXOSAQQDG-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936569 | |

| Record name | (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161660-94-2, 410090-37-8 | |

| Record name | (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-(Boc-amino)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a key chiral building block, is a valuable synthetic intermediate in the pharmaceutical industry.[1][2][3] Its rigid cyclopentane scaffold and defined stereochemistry make it an important component in the synthesis of complex molecular architectures, particularly for drug candidates targeting neurological disorders and in the preparation of peptide-based therapeutics.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, compiled from various sources to aid in its effective utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

General Information

| Property | Value | Source(s) |

| CAS Number | 161660-94-2 | [2][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][3] |

| Molecular Weight | 229.28 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥95% (HPLC) | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | Not available | |

| Boiling Point | 382.5 °C at 760 mmHg (Predicted) | |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | |

| pKa | 4.62 ± 0.40 (Predicted) | |

| Optical Rotation | [α]D²⁰ = -15 ± 2º (c=1 in MeOH) | [1] |

| Solubility | Soluble in DMSO |

Structural Information

| Property | Value | Source(s) |

| IUPAC Name | (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid | |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--C(=O)O | [3] |

| InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | [3] |

| InChIKey | RNJQBGXOSAQQDG-SFYZADRCSA-N | [3] |

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound likely involves the protection of the amino group of (1R,3S)-3-aminocyclopentane carboxylic acid with a tert-butoxycarbonyl (BOC) group. A generalized procedure would be as follows:

-

Dissolution: The starting material, (1R,3S)-3-aminocyclopentane carboxylic acid, is dissolved in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water.

-

Basification: A base, such as sodium hydroxide or triethylamine, is added to deprotonate the amino group, making it nucleophilic.

-

BOC Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the BOC-protected amine.

-

Workup: The reaction mixture is typically acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent (like acetonitrile or methanol) would typically be used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C=O of the carboxylic acid and the carbamate, and the N-H bond.

Spectral Data

While specific spectral data from peer-reviewed literature is not available, the expected characteristic peaks are described below based on the known structure of the molecule.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclopentane ring, the nine equivalent protons of the tert-butyl group of the BOC protecting group, the N-H proton, and the carboxylic acid proton. The protons on the cyclopentane ring would appear as complex multiplets.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum should display signals for the carbonyl carbons of the carboxylic acid and the BOC group, the quaternary carbon and the methyl carbons of the BOC group, and the carbons of the cyclopentane ring.

Expected IR Spectral Data

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the N-H bend (around 1510-1540 cm⁻¹).

Expected Mass Spectrometry Data

The mass spectrum would be expected to show the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a synthetic intermediate for the preparation of more complex, biologically active molecules.[1] There is no information available in the searched literature to suggest that this compound itself has any specific biological activity or is directly involved in any signaling pathways. Its significance lies in its role as a chiral building block for the synthesis of pharmaceuticals.

Safety and Handling

Hazard Identification

-

GHS Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Signal Word: Warning

Precautionary Statements

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a foundational chiral building block for the synthesis of a variety of pharmaceutical compounds. While detailed experimental protocols and spectral data are not widely published, this guide provides a summary of its known chemical and physical properties, along with a generalized overview of its synthesis and analysis. This information serves as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid, a key building block in modern medicinal chemistry. This constrained amino acid analog is of significant interest to researchers and drug development professionals for its role in creating peptidomimetics with enhanced stability and specific conformational properties.

Chemical Structure and Properties

(1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid is a non-proteinogenic β-amino acid. The cyclopentane ring restricts the conformational flexibility of the molecule compared to its linear counterparts. The cis stereochemistry of the amine and carboxylic acid groups at positions 1 and 3, along with the specific (1R,3S) configuration, dictates a well-defined three-dimensional structure. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is crucial for its application in stepwise peptide synthesis.

Table 1: Physicochemical Properties of (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid [1]

| Property | Value |

| IUPAC Name | (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| CAS Number | 161660-94-2 |

| Appearance | White solid |

| Optical Rotation | [α]D²⁰ = -15 ± 2º (c=1 in MeOH) |

| Purity | ≥95% (HPLC) |

Synthesis and Characterization

Experimental Protocol: Synthesis

This protocol is a representative synthesis based on known chemical transformations for similar molecules.

Step 1: Synthesis of (1R,3S)-3-Aminocyclopentane-1-carboxylic acid

The enantiomerically pure cis-β-amino acid can be obtained through various asymmetric synthesis routes. One common approach involves the enzymatic resolution of a racemic mixture of a suitable precursor, such as a lactam or an ester.

Step 2: Boc Protection of (1R,3S)-3-Aminocyclopentane-1-carboxylic acid [2]

-

Dissolution: Dissolve (1R,3S)-3-aminocyclopentane-1-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (2.5 equivalents) to the solution and stir until all solids are dissolved.

-

Addition of Boc Anhydride: Cool the reaction mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with a 1M solution of hydrochloric acid.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid.

Characterization Data

The structure and purity of the synthesized compound would be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the cyclopentyl ring protons, the tert-butyl protons of the Boc group, and the amine proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the cyclopentyl ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| FT-IR | Characteristic absorption bands for the N-H, C=O (acid and carbamate), and C-O bonds. |

Applications in Drug Development

The rigid cyclopentane scaffold of this amino acid analog is a valuable tool for designing peptidomimetics with constrained conformations. This conformational restriction can lead to increased receptor selectivity, enhanced metabolic stability, and improved oral bioavailability.

Constrained Peptides and Peptidomimetics

Incorporating (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid into a peptide sequence can induce specific secondary structures, such as turns or helical motifs. This is particularly useful in mimicking the bioactive conformation of a natural peptide ligand, thereby creating potent and selective agonists or antagonists for various receptors.

Role in Antiviral Drug Synthesis

Cyclopentane derivatives are key structural motifs in several antiviral drugs. The carbocyclic nature of these compounds provides resistance to enzymatic degradation that plagues many nucleoside analogs. The synthetic routes to carbocyclic nucleosides often involve intermediates derived from aminocyclopentane carboxylic acids.

G-Protein Coupled Receptor (GPCR) Ligand Design

The conformational constraint imposed by the cyclopentane ring is a powerful strategy in the design of ligands for G-protein coupled receptors (GPCRs). By locking the pharmacophoric groups in a specific orientation, it is possible to achieve high affinity and selectivity for a particular GPCR subtype. The stereochemistry of the aminocyclopentane carboxylic acid has been shown to be critical for receptor binding and efficacy. For instance, studies on opioid receptor ligands have demonstrated that the stereochemistry of a 2-aminocyclopentane carboxylic acid residue significantly impacts binding affinity and selectivity for µ and δ opioid receptors.[3]

Mandatory Visualizations

Logical Workflow for Synthesis

Caption: Synthetic workflow for the target molecule.

Experimental Workflow: Incorporation into Peptide Synthesis

References

An In-depth Technical Guide to the Synthesis of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a valuable building block in pharmaceutical development. The document details the most common and effective synthetic routes, including protocols for key reactions and methods for achieving the desired stereochemistry. Quantitative data is summarized for clarity, and key pathways are visualized to facilitate understanding.

Introduction

This compound (CAS 161660-94-2) is a chiral synthetic intermediate widely utilized in the design and synthesis of novel therapeutic agents.[1][2][3][4] Its constrained cyclopentane scaffold and protected amine functionality make it a crucial component in the development of peptide-based therapeutics and other complex bioactive molecules, particularly those targeting neurological disorders.[1][5] This guide focuses on a robust and well-documented synthetic pathway commencing from the readily available starting material, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince's lactam.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process that includes as key stages: the establishment of the cis-stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring, the resolution of enantiomers to isolate the desired (1R,3S) configuration, and the protection of the amino group with a tert-butyloxycarbonyl (BOC) group.

A common and efficient strategy involves the enzymatic kinetic resolution of a racemic bicyclic lactam, followed by hydrogenation, hydrolysis, and BOC protection.

Caption: Overall synthetic pathway to this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for the crucial steps in the synthesis.

Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Achieving the correct stereochemistry is paramount. One of the most effective methods is the enzymatic kinetic resolution of racemic Vince's lactam. This process selectively hydrolyzes one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Caption: Workflow for the enzymatic kinetic resolution of Vince's lactam.

Protocol:

A general procedure for lipase-catalyzed resolution is as follows:

-

Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one is suspended in an aqueous buffer solution (e.g., phosphate buffer).

-

A lipase, such as Lipolase®, is added to the mixture.[6]

-

The reaction is stirred at a controlled temperature (e.g., 60°C) for several days.[6]

-

The reaction progress is monitored for conversion (typically to ~50%).

-

Upon reaching the desired conversion, the unreacted lactam enantiomer is extracted with an organic solvent (e.g., ethyl acetate).

-

The aqueous layer contains the hydrolyzed amino acid of the opposite configuration.

-

The organic extract is dried and concentrated to yield the enantiomerically enriched lactam. This can be taken forward to the next step.

Enzymes from various sources, such as Bradyrhizobium japonicum, have also been shown to be highly effective, containing specific (+)-γ-lactamase or (-)-γ-lactamase activity, which can yield optically pure lactams with >99% enantiomeric excess (ee).[7]

Synthesis of cis-3-Aminocyclopentanecarboxylic Acid Hydrochloride

This part of the synthesis involves the reduction of the double bond and subsequent hydrolysis of the lactam. The following protocol is adapted from a known procedure for the racemic series and is applicable to the enantiopure material.[7]

Step 1: Hydrogenation of 2-Azabicyclo[2.2.1]hept-5-en-3-one

-

A solution of enantiopure 2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in ethyl acetate is treated with 10% Palladium on carbon (Pd/C) (approx. 0.03 equivalents).

-

The mixture is stirred under a hydrogen atmosphere (e.g., balloon pressure) for 24-48 hours.

-

The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated in vacuo to provide 2-azabicyclo[2.2.1]heptan-3-one as a solid.

Step 2: Acid Hydrolysis of 2-Azabicyclo[2.2.1]heptan-3-one

-

The 2-azabicyclo[2.2.1]heptan-3-one (1 equivalent) is dissolved in 10% aqueous hydrochloric acid.

-

The solution is stirred at room temperature for approximately 2 days.

-

The mixture is then concentrated in vacuo.

-

Acetone is added to the resulting residue to precipitate the product as a white solid.

-

The solid is filtered and washed with acetone to yield (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride.

BOC-Protection of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

The final step is the protection of the amino group.

Protocol:

-

To a solution of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride (1 equivalent) in a 1:1 mixture of water and dioxane, add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents).[7]

-

Add N,N-Diisopropylethylamine (DIEA) (3 equivalents) to the mixture.[7]

-

Stir the solution at room temperature for approximately 3 hours.

-

After the reaction is complete, acidify the solution to pH 3 with 10% aqueous HCl.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated in vacuo to yield this compound.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. It is important to note that yields can vary based on reaction scale and specific conditions.

| Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| Enzymatic Resolution | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one | γ-lactamase | ~50% (>99% ee) | [7] |

| Hydrogenation | 2-Azabicyclo[2.2.1]hept-5-en-3-one | 2-Azabicyclo[2.2.1]heptan-3-one | H₂, 10% Pd/C, EtOAc | 99% | [7] |

| Hydrolysis | 2-Azabicyclo[2.2.1]heptan-3-one | cis-3-Aminocyclopentanecarboxylic acid HCl | 10% aq. HCl | 93% | [7] |

| BOC Protection | cis-3-Aminocyclopentanecarboxylic acid HCl | BOC-cis-3-Aminocyclopentanecarboxylic acid | Boc₂O, DIEA, Dioxane/H₂O | Not specified | [7] |

Conclusion

The synthesis of this compound is a well-established process that hinges on the effective stereochemical control achieved through enzymatic resolution of a bicyclic lactam precursor. The subsequent hydrogenation, hydrolysis, and BOC-protection steps are robust and high-yielding transformations. This guide provides the necessary detailed protocols and data to enable researchers, scientists, and drug development professionals to successfully synthesize this important chiral building block for a range of applications in medicinal chemistry.

References

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]

- 7. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BOC-(1R,3S)-3-aminocyclopentane carboxylic acid (CAS: 161660-94-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, with the CAS number 161660-94-2, is a chiral non-proteinogenic amino acid derivative.[1][2] Its rigid cyclopentane backbone and the presence of a Boc-protected amine and a carboxylic acid functional group make it a valuable building block in medicinal chemistry and peptide synthesis.[2] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

This compound is typically a white to off-white solid.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 161660-94-2 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][3] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% | [3] |

| IUPAC Name | (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid | [1] |

| Synonyms | (-)-(1R,3S)-N-Boc-3-aminocyclopentanecarboxylic acid, (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, chloroform (sparingly) | |

| Storage | Store at -20°C to 4°C | [4] |

Synthesis

The synthesis of this compound is a multi-step process that often involves the resolution of a racemic mixture to obtain the desired stereoisomer. While specific, detailed industrial synthesis protocols are proprietary, a general synthetic approach can be outlined based on patent literature.

A common strategy involves the synthesis of a racemic mixture of 3-aminocyclopentanecarboxylic acid, followed by Boc protection and subsequent chiral resolution.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

Building Block for Neurological Disorder Therapeutics

Derivatives of aminocyclopentane carboxylic acid have been investigated as modulators of glutamate receptors, which are implicated in a variety of neurological disorders.[5][6] The rigid cyclopentane scaffold helps to orient the pharmacophoric groups in a defined conformation, which can lead to high affinity and selectivity for specific receptor subtypes. Specifically, analogues have been studied as agonists or antagonists of metabotropic glutamate receptors (mGluRs).[5][7]

Potential Signaling Pathway Involvement: Glutamate Receptor Modulation

While direct studies on the signaling pathways modulated by this compound are limited, its structural similarity to known glutamate receptor ligands suggests a potential role in modulating glutamatergic signaling. The following diagram illustrates a simplified signaling pathway for a Gq-coupled metabotropic glutamate receptor, a potential target for derivatives of this compound.

References

- 1. (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid | C11H19NO4 | CID 1512526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R- ACPD) in retinal ON bipolar cells indicate that it is an agonist at L- AP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of BOC-Protected Aminocyclopentane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl (BOC)-protected aminocyclopentane carboxylic acids (ACPCs) are conformationally constrained amino acid analogues crucial in the design of peptidomimetics and other therapeutics. Their rigid cyclopentane backbone imparts specific secondary structures to peptides, influencing their biological activity and stability. This guide provides a comprehensive technical overview of the conformational analysis of cis- and trans-BOC-2-aminocyclopentanecarboxylic acid, synthesizing data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Detailed experimental protocols and structured data tables are presented to facilitate comparative analysis and application in drug development.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties such as resistance to enzymatic degradation and improved receptor selectivity.[1] BOC-protected aminocyclopentane carboxylic acids are particularly valuable building blocks due to the conformational rigidity of the five-membered ring.[2][3] The stereochemistry of the amino and carboxylic acid substituents, being either cis or trans, dictates the conformational preferences of the cyclopentane ring and, consequently, the secondary structures of peptides containing these residues. Oligomers of trans-ACPC have been shown to adopt stable 12-helical structures, while cis-ACPC oligomers tend to form sheet-like or strand-like structures.[4][5] Understanding the conformational landscape of the monomeric BOC-protected ACPCs is therefore fundamental to the rational design of peptidomimetics with desired three-dimensional structures.

This guide details the primary analytical techniques used to elucidate the conformational preferences of these molecules, provides relevant quantitative data, and outlines the experimental protocols for these analyses.

Conformational Preferences of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in a continuous state of dynamic interconversion between various puckered conformations. The two most common conformations are the envelope (E) and the twist (T) forms. In substituted cyclopentanes, the substituents' steric and electronic effects favor certain conformations over others. For 1,2-disubstituted cyclopentanes like ACPCs, the relative orientation of the substituents significantly influences the conformational equilibrium.

A generalized workflow for determining these conformational preferences is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bif.wisc.edu [bif.wisc.edu]

- 4. Collection - Synthesis and Structural Characterization of Helix-Forming β-Peptides:â trans-2-Aminocyclopentanecarboxylic Acid Oligomers - Journal of the American Chemical Society - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a key building block in pharmaceutical synthesis.[1][2] This document details available quantitative data, outlines experimental protocols for property determination, and presents a logical workflow for the physical characterization of this and similar compounds.

Core Physical and Chemical Properties

This compound is a synthetic intermediate, appearing as a white solid or crystalline powder.[1] It is widely utilized in organic synthesis, particularly in the preparation of peptide-based therapeutics and other complex bioactive molecules.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2][3] |

| Molecular Weight | 229.27 g/mol | PubChem |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 96.1 °C | [4] |

| Optical Rotation | [α]D20 = -15 ± 2º (c=1 in MeOH) | [1] |

| Purity | ≥95% (by HPLC) | [1][3] |

| Boiling Point (Predicted) | 371.18°C | [4] |

| pKa (Predicted) | 4.62 ± 0.40 | [4] |

| Storage Temperature | 2-8°C or -20°C | [1][3][4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds and amino acid derivatives.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically indicates high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Solubility Assessment

Understanding the solubility of a compound is crucial for its use in synthesis, purification, and formulation.

Materials:

-

This compound

-

A range of solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, dimethyl sulfoxide)

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

To a series of vials, add a small, pre-weighed amount of the compound (e.g., 1-2 mg).

-

To each vial, add a small volume (e.g., 0.1 mL) of a different solvent.

-

Observe if the solid dissolves at room temperature. If not, gently warm the vial and observe any changes.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

-

-

Quantitative Determination (General Method):

-

Prepare a saturated solution of the compound in a chosen solvent by adding an excess of the solid to a known volume of the solvent.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Evaporate the solvent from the withdrawn sample and weigh the remaining solid residue.

-

Calculate the solubility in terms of g/L or mg/mL.

-

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition:

-

Insert the tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Assign the signals in both spectra to the corresponding atoms in the molecular structure.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

-

FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O stretch of the carboxylic acid and carbamate, N-H stretch of the amine, O-H stretch of the carboxylic acid). The O-H stretch of a carboxylic acid is typically very broad, appearing in the 2500-3300 cm⁻¹ region.[5] The C=O stretch of a carboxylic acid is expected around 1700-1725 cm⁻¹.[5]

-

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel chemical compound like this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 161660-94-2 | Cayman Chemical | Biomol.de [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 161660-94-2 CAS MSDS ((-)-(1R,3S)-N-Boc-3-Aminocyclopentanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

A Technical Guide to BOC-(1R,3S)-3-aminocyclopentane carboxylic acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a pivotal synthetic intermediate in pharmaceutical research and development. We will cover its core physicochemical properties, its significant applications, and detailed experimental protocols for its use.

Core Physicochemical Properties

This compound, also known by its formal name (1R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-cyclopentanecarboxylic acid, is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine function allows for controlled and specific chemical reactions, making it a valuable building block in complex molecular synthesis.[1][2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][3][4] |

| Molecular Weight | 229.28 g/mol | [1][2][4] |

| CAS Number | 161660-94-2 | [3][5] |

| Appearance | White solid | [1][2] |

| Purity | ≥95% | [1][3] |

| Storage Conditions | Store at 0-8°C for short term, -20°C for long term (1 year), or -80°C for extended periods (2 years). | [1][4] |

Applications in Drug Discovery and Development

This compound is primarily utilized as a synthetic intermediate in the creation of complex pharmaceutical agents.[3][4][5] Its unique cyclopentane scaffold is of particular interest in designing molecules that target the central nervous system.

Synthesis of NR2B Subtype-Selective NMDA Antagonists

A significant application of this compound is in the synthesis of potent and selective antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[3] These antagonists are being investigated for their therapeutic potential in treating neurological conditions such as neuropathic pain and Parkinson's disease.[3] The cyclopentane core serves as a novel central constraint in these drug candidates, replacing more traditional structures like piperidine.[3]

The logical workflow for its use in this context is illustrated below.

Peptide Synthesis and Peptidomimetics

The Boc protecting group is standard in Solid-Phase Peptide Synthesis (SPPS).[2][6] this compound can be incorporated into peptide chains to create peptidomimetics. The rigid cyclopentane structure introduces conformational constraints into the peptide backbone, which can enhance properties such as:

-

Enzymatic Stability : Increased resistance to degradation by proteases.[2]

-

Bioavailability : Improved absorption and distribution in the body.[2]

-

Receptor Specificity : Enhanced binding affinity and selectivity for a biological target.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of (1R,3S)-3-(Boc-amino)cyclopentyl)methanol - A Key Intermediate

This protocol is based on the initial step described in the synthesis of NR2B antagonists, which involves the reduction of the carboxylic acid.[3]

Objective: To reduce the carboxylic acid moiety to a primary alcohol.

Materials:

-

This compound

-

Borane tetrahydrofuran complex solution (BH₃·THF) or Lithium aluminum hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an ice bath.

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the reducing agent (e.g., 1M BH₃·THF, 1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl.

-

Partition the mixture between EtOAc and water.

-

Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product, ((1R,3S)-3-(Boc-amino)cyclopentyl)methanol.

-

Purify the crude product using silica gel chromatography if necessary.

Protocol 2: General Peptide Coupling using HBTU

This protocol outlines a standard procedure for coupling the carboxylic acid group of this compound to the N-terminus of a resin-bound peptide or another amino ester.

Objective: To form a new amide (peptide) bond.

Materials:

-

This compound

-

Amino-functionalized resin or amino acid ester hydrochloride

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Standard solid-phase synthesis vessel or laboratory glassware.

Procedure:

-

In a reaction vessel, dissolve this compound (1.2 eq) and HBTU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add this activated mixture to the resin (1.0 eq, pre-swollen in DMF) or to a solution of the amino acid ester hydrochloride (1.0 eq) and additional DIPEA (1.1 eq) in DMF.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines on resin).

-

Once the reaction is complete, filter the resin (if applicable) and wash thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

The resulting product is the peptide chain extended by the aminocyclopentane moiety. The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to allow for further chain elongation.

References

- 1. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BOC-(1R,3S)-3-aminocyclopentane carboxylic acid in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is a conformationally constrained β-amino acid that serves as a valuable building block in the design of peptidomimetics.[1][2] Its rigid cyclopentane scaffold introduces specific conformational pre-organization into peptide backbones, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity compared to their natural peptide counterparts.[3] The incorporation of this non-natural amino acid can influence the secondary structure of peptides, promoting the formation of stable turns or helical structures.[4] These structural constraints are crucial for mimicking the bioactive conformation of peptides and for the rational design of novel therapeutic agents.[5]

The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[6][7] This document provides an overview of the application of this compound in peptidomimetics, including representative data, detailed experimental protocols, and a relevant signaling pathway.

Data Presentation

| Compound | Modification | Target Receptor | Binding Affinity (Ki, nM) | Relative Potency |

| Morphiceptin (Parent Peptide) | Tyr-Pro-Phe-Pro-NH2 | µ-Opioid Receptor | 10 | 1 |

| Analog 1 | Tyr-[(1R,2S)-2-ACPC]-Phe-Pro-NH2 | µ-Opioid Receptor | 5 | 2 |

| Analog 2 | Tyr-[(1S,2R)-2-ACPC]-Phe-Pro-NH2 | µ-Opioid Receptor | 50 | 0.2 |

| Analog 3 | Tyr-[(1R,3S)-3-ACPC]-Phe-Pro-NH2 | µ-Opioid Receptor | 8 | 1.25 |

Note: The data in this table is illustrative and based on qualitative findings from analogs to demonstrate the potential impact of stereochemistry and conformational constraint on biological activity. ACPC refers to aminocyclopentane carboxylic acid.[8][9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating this compound

This protocol describes the manual solid-phase synthesis of a model pentapeptide (Tyr-X-Gly-Phe-Met-NH2, where X = (1R,3S)-3-aminocyclopentane carboxylic acid) using Boc chemistry.

Materials:

-

Rink Amide MBHA resin

-

Boc-L-Met-OH, Boc-L-Phe-OH, Boc-Gly-OH, this compound, Boc-L-Tyr(2-Br-Z)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Piperidine

-

Cleavage cocktail: 95% TFA, 2.5% H2O, 2.5% triisopropylsilane (TIS)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling and Preparation:

-

Place Rink Amide MBHA resin (0.1 mmol scale) in a solid-phase synthesis vessel.

-

Swell the resin in DMF for 1 hour at room temperature with gentle agitation.

-

Drain the DMF.

-

-

Fmoc-Deprotection (if starting with Fmoc-protected resin):

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min).

-

-

First Amino Acid Coupling (Boc-L-Met-OH):

-

In a separate vial, dissolve Boc-L-Met-OH (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.

-

Add DIEA (0.6 mmol, 6 eq.) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

Boc-Deprotection:

-

Wash the resin with DCM (3 x 1 min).

-

Add 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain and add a fresh 50% TFA in DCM solution and agitate for 30 minutes.

-

Drain and wash with DCM (3 x 1 min), isopropanol (2 x 1 min), and DCM (3 x 1 min).

-

-

Neutralization:

-

Wash the resin with DMF (3 x 1 min).

-

Add 10% DIEA in DMF and agitate for 5 minutes. Repeat this step once.

-

Wash the resin with DMF (3 x 1 min).

-

-

Subsequent Amino Acid Couplings:

-

Repeat steps 3 (using the next Boc-protected amino acid in the sequence: Boc-L-Phe-OH, Boc-Gly-OH, this compound, Boc-L-Tyr(2-Br-Z)-OH), 4, and 5 until the desired peptide sequence is assembled.

-

-

Final Boc Deprotection:

-

After the final coupling, perform the Boc-deprotection (step 4) one last time.

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM (5 x 1 min) and dry under vacuum.

-

Add the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Visualization of a Relevant Signaling Pathway

Peptidomimetics containing constrained amino acids are often designed to target G-protein coupled receptors (GPCRs). For instance, morphiceptin and its analogs target the µ-opioid receptor, a classic example of a GPCR.[10] The following diagram illustrates the general signaling pathway initiated by the activation of the µ-opioid receptor.

Caption: Mu-opioid receptor signaling pathway.

Conclusion

This compound is a powerful tool for the design of peptidomimetics with potentially enhanced therapeutic properties. Its rigid structure can enforce bioactive conformations, leading to improved receptor affinity and selectivity, as well as increased resistance to enzymatic degradation. The straightforward incorporation of this building block using standard Boc-SPPS protocols makes it an accessible component for drug discovery and development programs aimed at creating novel peptide-based therapeutics. Further research into peptidomimetics containing this specific residue is warranted to fully elucidate their pharmacological profiles and therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride | 147780-44-7 | Benchchem [benchchem.com]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Morphiceptin - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for BOC-(1R,3S)-3-aminocyclopentane carboxylic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is a conformationally constrained cyclic β-amino acid. Its incorporation into peptides can induce specific secondary structures, such as helices and turns, and can enhance metabolic stability by providing resistance to enzymatic degradation.[1][2] These properties make it a valuable building block in the design of peptidomimetics and other therapeutic agents.[1] This document provides detailed protocols for the efficient coupling of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).

Due to the steric hindrance of this cyclic amino acid, the choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency and minimize racemization. This guide provides an overview of suitable coupling reagents and optimized protocols to facilitate the successful synthesis of peptides containing this unique building block.

Data Presentation: Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is crucial for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of common coupling reagents in terms of efficiency, reaction time, and potential side reactions. While specific data for this compound is not extensively published, this data for other sterically hindered amino acids provides a strong indication of expected performance.[3]

| Coupling Reagent | Class | Typical Yield with Hindered Amino Acids | Typical Reaction Time | Key Advantages | Potential Drawbacks |

| HATU | Uronium Salt | High | 1 - 2 hours | Highly efficient, especially for hindered couplings. | Can cause guanidinylation of the N-terminal amine. More expensive. |

| HBTU | Uronium Salt | High | 1 - 2 hours | Highly efficient and widely used. | Can cause guanidinylation, especially in slow couplings. |

| PyBOP | Phosphonium Salt | High | 1 - 4 hours | Efficient coupling, avoids guanidinylation side reactions. | Byproducts can be difficult to remove in some cases. |

| COMU | Uronium Salt | High | 1 hour (double coupling) | Efficiency comparable to HATU, with safer byproducts. | Can be more expensive than older reagents. |

| DIC/HOBt | Carbodiimide | Moderate to High | 2 - 24 hours | Cost-effective and widely used. | Slower reaction times, potential for racemization without an additive. |

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling using PyBOP

This protocol describes a general procedure for the coupling of this compound to an amino acid ester in solution.

Materials:

-

This compound (1.0 eq)

-

Amino acid ester hydrochloride (1.1 eq)

-

PyBOP (1.2 eq)[4]

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (for workup)

-

Saturated aqueous NaHCO₃ solution (for workup)

-

Brine (for workup)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve this compound (1.0 eq) and the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

-

Add PyBOP (1.2 eq) to the cooled solution.[4]

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Boc Chemistry

This protocol outlines the steps for incorporating this compound into a peptide sequence on a solid support using manual Boc-SPPS.

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin)

-

This compound

-

Coupling Reagent: HBTU or PyBOP

-

1-Hydroxybenzotriazole (HOBt)

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5]

-

Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIPEA) in DCM[5]

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Washing Solvents: DCM, DMF, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., HF/anisole or TFMSA/TFA/anisole

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

-

Treat the resin with 50% TFA in DCM for 30 minutes.[5]

-

-

Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).[5]

-

Neutralization:

-

Treat the resin with 10% DIPEA in DCM for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve this compound (3 eq relative to resin loading), HBTU (or PyBOP) (3 eq), and HOBt (3 eq) in a minimal amount of DMF.

-

Add DIPEA (6 eq) to the solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, perform a final Boc deprotection (step 2) and wash the resin. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole).

-

Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide. Purify by preparative HPLC.

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A general workflow for the incorporation of this compound via manual Boc-SPPS.

Peptide Bond Formation Logic

Caption: The logical steps involved in the activation and coupling of this compound to form a peptide bond.

References

Application Notes and Protocols for the Incorporation of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and unique structural properties. BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a cyclic β-amino acid, offers a rigid scaffold that can induce specific secondary structures in peptides, making it a valuable building block in drug design and peptidomimetic studies.

These application notes provide detailed protocols and considerations for the successful incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Challenges in Coupling this compound

The primary challenge in incorporating this compound lies in the steric hindrance presented by its cyclic structure. This can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences and lower overall yield. To overcome these challenges, the selection of appropriate coupling reagents and optimized reaction conditions is crucial.

Data Presentation: Coupling Reagent Efficiency for Sterically Hindered Amino Acids

While specific quantitative data for this compound is not extensively published, the following table provides a general comparison of common coupling reagents used for sterically hindered amino acids, which can guide the selection for this specific residue.

| Coupling Reagent | Reagent Type | Relative Reactivity | Coupling Time (Typical) | Racemization Risk | Notes |

| HATU | Aminium Salt | Very High | 1-4 hours | Low | Highly effective for hindered couplings; requires a non-nucleophilic base like DIPEA. |

| HBTU | Aminium Salt | High | 1-4 hours | Low | A widely used and effective coupling reagent. |

| PyBOP | Phosphonium Salt | High | 1-4 hours | Low | Byproducts are not carcinogenic, offering a safety advantage. |

| DIC/HOBt | Carbodiimide | Moderate | 2-6 hours | Moderate | A cost-effective option; pre-activation is recommended to improve efficiency and reduce racemization. |

| BOP | Phosphonium Salt | High | 1-4 hours | Low | Highly efficient but produces the carcinogenic byproduct HMPA. |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual incorporation of this compound into a peptide chain on a Merrifield resin.

Materials:

-

This compound

-

Boc-protected amino acids

-

Merrifield resin (or other suitable Boc-compatible resin)

-

Coupling Reagents: HATU, HBTU, or PyBOP

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Reagent: 10% DIPEA in DCM

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Washing Solvents: DCM, DMF

-

Cleavage Cocktail: e.g., HF/anisole (9:1, v/v) or TFMSA/TFA/thioanisole

-

Precipitation Solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

-

Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and IPA (2x).

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Treat the resin with 10% DIPEA in DCM for 2 minutes (2x).

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling of this compound:

-

Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time or double coupling may be necessary.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads. A yellow color indicates a complete reaction (free primary amines are absent). A blue/purple color indicates an incomplete reaction.

-

If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat the coupling step with freshly prepared activated amino acid.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Boc group removed, wash the peptide-resin with DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole). Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Collect the peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and analytical HPLC.

-

Protocol 2: Automated Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a general cycle for the automated incorporation of this compound. Specific parameters will need to be adjusted based on the peptide synthesizer used.

Reagents:

-

This compound solution in DMF

-

Standard Boc-amino acid solutions in DMF

-

Coupling reagent solution (e.g., HBTU in DMF)

-

Activator base (DIPEA)

-

Deprotection reagent (50% TFA in DCM)

-

Washing solvents (DCM, DMF)

Automated Synthesizer Cycle for this compound:

-

DCM Wash: The reaction vessel is washed with DCM.

-

Deprotection: The deprotection reagent is delivered to the reaction vessel to remove the Boc group.

-

Washes: The resin is washed with DCM and DMF to remove residual TFA and byproducts.

-

Neutralization: A solution of DIPEA in DCM or DMF is used to neutralize the protonated N-terminus.

-

Coupling:

-

The this compound solution, coupling reagent solution, and activator base are delivered to the reaction vessel.

-

The reaction is allowed to proceed for an extended period (e.g., 2-4 hours) compared to standard amino acids. A double coupling cycle may be programmed for this step to ensure high efficiency.

-

-

Wash: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

The synthesizer proceeds to the next cycle for the following amino acid.

Mandatory Visualizations

Caption: Manual Boc-SPPS workflow for incorporating a new amino acid.

Caption: A single cycle in an automated Boc-SPPS synthesizer.

Caption: Activation and coupling mechanism using an aminium salt reagent.

Application Notes and Protocols for BOC Deprotection of 3-Aminocyclopentane Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. This document provides detailed application notes and protocols for the deprotection of N-BOC-3-aminocyclopentane carboxylic acid, a key building block in the synthesis of diverse bioactive molecules.

The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, 3-aminocyclopentane carboxylic acid, while minimizing side reactions. These notes cover the most common and effective methods, including the use of strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl), as well as milder, alternative procedures.

Deprotection Methods Overview

The removal of the BOC group is typically achieved through acid-catalyzed cleavage. The mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.

While strong acidic conditions are highly effective, the choice of method may be influenced by the presence of other acid-sensitive functional groups in the molecule. Therefore, a range of methods with varying degrees of acidity and reaction conditions are presented.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the deprotection of N-BOC protected aminocycloalkanes. While specific data for 3-aminocyclopentane carboxylic acid is not extensively published, the data for the structurally analogous N-BOC-(1R,3S)-3-aminocyclopentanol provides a valuable reference.

| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference Compound |

| Acidic Deprotection | ||||||

| Method 1 | 4M Hydrogen Chloride | 1,4-Dioxane | Room Temp. | 2 hours | 95% | N-Boc-(1R,3S)-3-aminocyclopentanol[1] |

| Method 2 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >90% (General) | General N-Boc Amines[2] |

| Alternative Methods | ||||||

| Method 3 | Oxalyl Chloride / Methanol | Methanol | Room Temp. | 1 - 4 hours | up to 90% (General) | Structurally Diverse N-Boc Amines[1][3] |

| Method 4 | Thermal Deprotection | Water or Polar Solvents | 100 - 240 °C | 0.5 - 3 hours | Variable | General N-Boc Amines[4][5][6] |

Experimental Protocols

Method 1: Deprotection using 4M Hydrogen Chloride in 1,4-Dioxane

This is a widely used and high-yielding method for BOC deprotection.

Materials:

-

N-BOC-3-aminocyclopentane carboxylic acid

-

4M HCl in 1,4-Dioxane

-

Anhydrous 1,4-Dioxane

-

Diethyl ether or Acetonitrile (for precipitation)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

In a round-bottom flask, dissolve the N-BOC-3-aminocyclopentane carboxylic acid in anhydrous 1,4-dioxane.

-

To the stirred solution, add the 4M HCl in 1,4-dioxane solution. An excess of HCl is typically used.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[1]

-

Upon completion, add diethyl ether or acetonitrile to the reaction mixture to precipitate the hydrochloride salt of 3-aminocyclopentane carboxylic acid.[1]

-

Collect the solid precipitate by filtration.

-

Wash the filter cake with diethyl ether or acetonitrile to remove any residual impurities.

-

Dry the product under vacuum to obtain the 3-aminocyclopentane carboxylic acid hydrochloride salt.

Work-up and Purification: For many applications, the resulting hydrochloride salt can be used directly in the next step. If the free amine is required, the salt can be neutralized with a suitable base, such as sodium bicarbonate or a basic ion-exchange resin.[7]

Method 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a strong acid that rapidly and cleanly removes the BOC group.

Materials:

-

N-BOC-3-aminocyclopentane carboxylic acid

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the N-BOC-3-aminocyclopentane carboxylic acid in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution. A common ratio is 1:1 TFA:DCM, but can range from 20% to 50% TFA.[2]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.[2]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To obtain the free amine, dissolve the residue in an appropriate organic solvent and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Method 3: Mild Deprotection with Oxalyl Chloride in Methanol

This method offers a milder alternative to strong acids and is suitable for substrates with acid-sensitive functional groups.[1][3]

Materials:

-

N-BOC-3-aminocyclopentane carboxylic acid

-

Oxalyl chloride

-

Anhydrous Methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the N-BOC-3-aminocyclopentane carboxylic acid in anhydrous methanol in a round-bottom flask.

-

To the stirred solution, add oxalyl chloride (typically 3 equivalents) dropwise at room temperature.[1][3]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[1][3]

-

Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting product is the hydrochloride salt.

Method 4: Thermal Deprotection

Thermal removal of the BOC group is a green chemistry approach that avoids the use of acidic reagents.[5]

Materials:

-

N-BOC-3-aminocyclopentane carboxylic acid

-

Water or a high-boiling polar solvent (e.g., trifluoroethanol)

-

Sealed reaction vessel or continuous flow reactor

Procedure:

-

Dissolve or suspend the N-BOC-3-aminocyclopentane carboxylic acid in the chosen solvent in a vessel capable of withstanding elevated temperatures and pressures.

-

Heat the mixture to a temperature between 100 °C and 240 °C.[4][6] Reaction times can range from 30 minutes to several hours depending on the temperature and substrate.[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the deprotected product.

Visualizations

BOC Deprotection Mechanism

References

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of Oligomers Using BOC-(1R,3S)-3-Aminocyclopentane Carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals